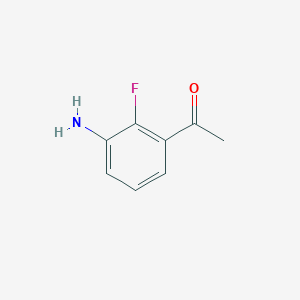

1-(3-Amino-2-fluorophenyl)ethanone

描述

1-(3-Amino-2-fluorophenyl)ethanone (CAS: 1262098-06-5, molecular formula: C₈H₈FNO) is a fluorinated aromatic ketone featuring an amino group at the 3-position and a fluorine atom at the 2-position of the phenyl ring. This compound is of significant interest in pharmaceutical and materials science due to its structural versatility. It serves as a precursor for synthesizing bioactive molecules, including Schiff bases and heterocyclic derivatives, which exhibit antioxidant and antimicrobial activities . Commercial batches typically achieve 95% purity, with applications in drug development and chemical research .

属性

IUPAC Name |

1-(3-amino-2-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO/c1-5(11)6-3-2-4-7(10)8(6)9/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCFWGCVOVZNREV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: 1-(3-Amino-2-fluorophenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 3-amino-2-fluorobenzaldehyde with a suitable reagent to introduce the ethanone group. The reaction conditions typically involve the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction .

Industrial Production Methods: In an industrial setting, the production of 1-(3-Amino-2-fluorophenyl)ethanone may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

化学反应分析

Types of Reactions: 1-(3-Amino-2-fluorophenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenyl derivatives .

科学研究应用

Synthesis and Characterization

The synthesis of 1-(3-Amino-2-fluorophenyl)ethanone typically involves straightforward organic reactions that allow for the introduction of the amino and fluorine functional groups. The compound can be prepared through methods such as:

- Nucleophilic substitution : This method facilitates the introduction of the amino group onto a fluorinated aromatic precursor.

- Reduction reactions : The reduction of appropriate precursors can yield the desired compound while maintaining its structural integrity.

Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-transform Infrared Spectroscopy (FTIR) are commonly employed to confirm the identity and purity of synthesized samples .

Biological Properties

1-(3-Amino-2-fluorophenyl)ethanone exhibits several notable biological activities:

- Anticancer Activity : Preclinical studies indicate that this compound may inhibit the growth of various cancer cell lines, including colon cancer cells. Mechanistically, it appears to induce cell cycle arrest and apoptosis in these cells .

- Anti-inflammatory Properties : The compound has been shown to possess anti-inflammatory effects, making it a candidate for further investigation in treating inflammatory diseases .

- Enzyme Inhibition : It has demonstrated potential as an inhibitor of dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis, which is a target for certain antitumor drugs .

Applications in Scientific Research

1-(3-Amino-2-fluorophenyl)ethanone has a wide range of applications across various research fields:

Medicinal Chemistry

The compound is being explored as a lead candidate for drug development aimed at treating cancer and inflammatory conditions. Its ability to modulate specific biological pathways makes it valuable in designing new therapeutic agents.

Biological Studies

Researchers utilize this compound as a probe to investigate interactions between quinazolinone derivatives and biological targets. This helps elucidate mechanisms underlying disease processes and drug actions .

Fluorescent Probes

Due to its structural characteristics, 1-(3-Amino-2-fluorophenyl)ethanone can be used as a fluorescent probe for detecting biological molecules such as dopamine and histamine. This application is particularly useful in neurobiological research .

Catalysis

The compound's unique properties allow it to be utilized in synthesizing ligands for metal complexation and catalysis, expanding its utility in chemical synthesis .

Case Studies

Recent studies have highlighted the efficacy of 1-(3-Amino-2-fluorophenyl)ethanone in various experimental models:

- Cell Line Studies : In vitro studies involving human lung cancer cell lines demonstrated significant growth inhibition, with IC50 values indicating effective cytotoxicity. The mechanism of action was linked to apoptosis induction and cell cycle disruption .

- Antimicrobial Activity : Preliminary investigations suggest that compounds with similar structures may inhibit both Gram-positive and Gram-negative bacteria. Ongoing research aims to clarify the mechanisms involved .

作用机制

The mechanism of action of 1-(3-Amino-2-fluorophenyl)ethanone involves its interaction with specific molecular targets. The amino and fluorine groups can form hydrogen bonds and other interactions with proteins or enzymes, affecting their activity. The ethanone group may also participate in reactions that modify the structure and function of biological molecules .

相似化合物的比较

Table 1: Structural Analogs and Substituent Variations

Key Observations :

- Halogen Effects : Replacing fluorine with chlorine or bromine increases molecular weight and polarizability, affecting catalytic hydrogenation rates .

- Steric and Electronic Factors: Bulkier substituents (e.g., isopropyl in 1-(2,4,6-triisopropylphenyl)ethanone) hinder reaction kinetics compared to methyl analogs .

Reactivity Trends

- Electrophilic Substitution: Fluorine’s electron-withdrawing effect directs electrophiles to the para position of the amino group.

- Reduction : Sodium borohydride reduces the ketone to secondary alcohols, though steric hindrance from ortho-substituents slows reaction rates .

Physical-Chemical Properties

Notes:

生物活性

1-(3-Amino-2-fluorophenyl)ethanone, a compound with the molecular formula CHFNO, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

1-(3-Amino-2-fluorophenyl)ethanone is characterized by the presence of an amino group and a fluorine atom on the phenyl ring, which significantly influence its chemical reactivity and biological interactions. The compound serves as a valuable building block in organic synthesis and pharmaceutical development, particularly in the creation of more complex molecules.

Structure

The chemical structure can be represented as follows:

The biological activity of 1-(3-Amino-2-fluorophenyl)ethanone is primarily attributed to its ability to interact with various molecular targets. The amino and fluorine groups facilitate hydrogen bonding and other interactions with proteins or enzymes, thereby affecting their activity. This compound has been implicated in enzyme inhibition and protein interactions, making it a subject of interest for further research.

Antitumor Activity

Recent studies have demonstrated that 1-(3-Amino-2-fluorophenyl)ethanone exhibits significant antitumor properties. For instance, preliminary tests indicated that it inhibits the proliferation of several cancer cell lines, including A549 (lung cancer), BGC-823 (gastric cancer), and HepG-2 (liver cancer) .

Case Study: Antitumor Efficacy

In vitro assays revealed that 1-(3-Amino-2-fluorophenyl)ethanone had an IC value in the low micromolar range against these cell lines. The compound's mechanism appears to involve induction of apoptosis and cell cycle arrest .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that 1-(3-Amino-2-fluorophenyl)ethanone possesses notable activity against various bacterial strains, suggesting its potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of 1-(3-Amino-2-fluorophenyl)ethanone. Modifications to the amino group or the introduction of additional substituents on the phenyl ring have been shown to enhance its potency against specific targets .

Table 1: Structure-Activity Relationship Data

| Compound | Modification | IC (μM) | Target |

|---|---|---|---|

| 1 | None | 5.0 | A549 |

| 2 | -F | 3.0 | BGC-823 |

| 3 | -Cl | 4.5 | HepG-2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。